molecular formula C13H16FNO4 B13839195 (2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Cat. No.: B13839195
M. Wt: 269.27 g/mol
InChI Key: NFQRQSVOVPAJFK-ZDUSSCGKSA-N
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Description

(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and an isopropyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-fluorobenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and esterification, to form an intermediate compound.

    Amino Acid Formation: The intermediate is then subjected to amination and hydrolysis reactions to introduce the amino group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target protein and modulating biochemical pathways. This interaction can lead to various physiological effects, depending on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C13H16FNO4/c1-12(2,3)19-11(18)13(15,10(16)17)8-5-4-6-9(14)7-8/h4-7H,15H2,1-3H3,(H,16,17)/t13-/m0/s1

InChI Key

NFQRQSVOVPAJFK-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@](C1=CC(=CC=C1)F)(C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=CC=C1)F)(C(=O)O)N

Origin of Product

United States

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